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Compound of Interest

Compound Name: Isoquinoline-6-carbonyl chloride

Cat. No.: B1400310 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise identification and

characterization of molecular isomers are of paramount importance. Isoquinoline and its

derivatives are key structural motifs in a vast array of biologically active compounds. The

substitution pattern on the isoquinoline core can dramatically influence a molecule's

pharmacological profile. Consequently, the ability to unequivocally distinguish between

regioisomers of key synthetic intermediates, such as isoquinoline-carbonyl chlorides, is crucial.

This guide provides a comparative overview of the spectroscopic properties of isoquinoline-6-
carbonyl chloride and its regioisomers. Due to the limited availability of comprehensive

experimental data for all isomers in publicly accessible databases, this comparison includes a

combination of available experimental data for related compounds, predicted spectroscopic

features based on established principles, and standardized experimental protocols to enable

researchers to acquire their own data.

Spectroscopic Data Comparison
A direct comparison of experimental spectroscopic data for all regioisomers of isoquinoline-

carbonyl chloride is challenging due to the scarcity of published data. The following table

summarizes the available and predicted key spectroscopic features.
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Compound Molecular Formula
Molecular Weight (
g/mol )

Key Spectroscopic
Features
(Experimental and
Predicted)

Isoquinoline-1-

carbonyl chloride
C₁₀H₆ClNO 191.61[1]

¹H NMR (Predicted):

Protons on the

pyridine ring (H-3, H-

4) are expected to be

significantly downfield.

H-8 will likely

experience

deshielding due to its

proximity to the

nitrogen and the

carbonyl group. ¹³C

NMR (Predicted): The

carbonyl carbon

(C=O) is expected in

the 165-175 ppm

range. C-1 will be

significantly downfield.

IR (Predicted, cm⁻¹):

A strong C=O stretch

is expected around

1750-1780 (acyl

chloride). Aromatic

C=C and C=N

stretching bands will

also be present. MS

(m/z): Molecular ion

peak at 191/193 (due

to ³⁵Cl/³⁷Cl isotopes).

Fragmentation may

involve the loss of

COCl.
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Isoquinoline-3-

carbonyl chloride
C₁₀H₆ClNO 191.61

¹H NMR (Predicted):

H-1 and H-4 are

expected to be the

most downfield

protons on the

pyridine ring. ¹³C NMR

(Predicted): The

carbonyl carbon

(C=O) is expected in

the 165-175 ppm

range. C-3 will be

significantly downfield.

IR (Predicted, cm⁻¹):

Strong C=O stretch

around 1750-1780.

MS (m/z): Molecular

ion peak at 191/193.

Isoquinoline-5-

carbonyl chloride
C₁₀H₆ClNO 191.61

¹H NMR (Predicted):

H-4 and H-6 are

expected to be

deshielded. H-1 and

H-3 will be less

affected compared to

isomers with

substitution on the

pyridine ring. ¹³C NMR

(Predicted): The

carbonyl carbon

(C=O) is expected in

the 165-175 ppm

range. C-5 will be

downfield. IR

(Predicted, cm⁻¹):

Strong C=O stretch

around 1750-1780.

MS (m/z): Molecular

ion peak at 191/193.
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Isoquinoline-6-

carbonyl chloride
C₁₀H₆ClNO 191.61

¹H NMR (Related

Compound -

Isoquinoline-6-

carbaldehyde): δ

10.24 (s, 1H, CHO),

9.39 (s, 1H, H-1), 8.67

(d, J=5.5Hz, 1H, H-3),

8.38 (d, J=9Hz, 1H, H-

5), 8.13 (dd, J₁=2Hz,

J₂=9Hz, 1H, H-7),

7.87 (d, J=5.5Hz, 1H,

H-4). The carbonyl

chloride is expected to

have a similar pattern,

with protons ortho and

para to the carbonyl

group being the most

deshielded. ¹³C NMR

(Predicted): The

carbonyl carbon

(C=O) is expected in

the 165-175 ppm

range. IR (Predicted,

cm⁻¹): Strong C=O

stretch around 1750-

1780. MS (m/z):

Molecular ion peak at

191/193.

Isoquinoline-7-

carbonyl chloride

C₁₀H₆ClNO 191.61 ¹H NMR (Predicted):

H-6 and H-8 are

expected to be the

most deshielded

protons on the

benzene ring. ¹³C

NMR (Predicted): The

carbonyl carbon

(C=O) is expected in
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the 165-175 ppm

range. C-7 will be

downfield. IR

(Predicted, cm⁻¹):

Strong C=O stretch

around 1750-1780.

MS (m/z): Molecular

ion peak at 191/193.

Isoquinoline-8-

carbonyl chloride
C₁₀H₆ClNO 191.61

¹H NMR (Predicted):

H-1 and H-7 are

expected to be

significantly

deshielded due to

their proximity to the

nitrogen and the

carbonyl group,

respectively. ¹³C NMR

(Predicted): The

carbonyl carbon

(C=O) is expected in

the 165-175 ppm

range. C-8 will be

downfield. IR

(Predicted, cm⁻¹):

Strong C=O stretch

around 1750-1780.

MS (m/z): Molecular

ion peak at 191/193.

Note: Predicted data is based on general spectroscopic principles and data from related

compounds. Actual experimental values may vary.

Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality,

reproducible spectroscopic data.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the isoquinoline-carbonyl chloride isomer in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount

of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy:

Instrument: A 400 MHz or higher field NMR spectrometer.

Parameters:

Pulse sequence: Standard single-pulse experiment.

Spectral width: -2 to 12 ppm.

Number of scans: 16-64 (adjust for optimal signal-to-noise).

Relaxation delay: 1-2 seconds.

¹³C NMR Spectroscopy:

Instrument: A 100 MHz or higher field NMR spectrometer.

Parameters:

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral width: 0 to 200 ppm.

Number of scans: 1024 or more to achieve adequate signal-to-noise, especially for

quaternary carbons.

Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy
Sample Preparation:
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal.

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press

into a thin, transparent pellet.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Parameters:

Spectral range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrument: A mass spectrometer with an appropriate ionization source.

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Provides

detailed fragmentation patterns.

Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that

are useful for obtaining the molecular ion peak with minimal fragmentation.

Parameters:

Mass range: 50-500 m/z.

Ionization energy (for EI): Typically 70 eV.

Visualizing the Comparison Workflow
The following diagrams illustrate the structural basis for the spectroscopic differences and the

general workflow for analysis.
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Caption: Numbering of the isoquinoline ring system.

Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic comparison.

Conclusion
The differentiation of isoquinoline-6-carbonyl chloride from its regioisomers is a critical

analytical challenge in synthetic and medicinal chemistry. While a comprehensive experimental

dataset is not readily available in the literature, a combination of data from related compounds

and predictive spectroscopy provides a solid framework for their characterization. The distinct

electronic environments of the protons and carbons in each isomer are expected to give rise to

unique NMR spectra, which, when coupled with the characteristic carbonyl stretch in the IR

spectrum and the molecular ion peak in the mass spectrum, should allow for unambiguous

identification. The experimental protocols provided herein offer a standardized approach for

researchers to generate their own high-quality data to facilitate these comparisons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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